2-Amino-4-hydroxybenzoic acid
Overview
Description
2-Amino-4-hydroxybenzoic acid is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of polymers and pharmaceuticals. While the provided papers do not directly discuss 2-amino-4-hydroxybenzoic acid, they do provide insights into the chemistry of related compounds, such as 4-hydroxybenzoic acid and 4-aminobenzoic acid, which can be informative for understanding the properties and reactivity of 2-amino-4-hydroxybenzoic acid.
Synthesis Analysis
The synthesis of related compounds involves innovative methods that could potentially be adapted for 2-amino-4-hydroxybenzoic acid. For instance, poly(esteramide)s derived from 4-hydroxybenzoic acid and 4-aminobenzoic acid were synthesized using a silylated intermediate and acylated with 4-acetoxybenzoyl chloride, followed by polycondensation at high temperatures . This method could inspire the synthesis of polymers from 2-amino-4-hydroxybenzoic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 2-amino-4-hydroxybenzoic acid has been characterized using techniques such as X-ray single-crystal analysis and Hirshfeld analysis . These studies reveal the importance of hydrogen bonding in the crystal lattice and the formation of three-dimensional networks, which are crucial for the stability of the crystals. Such analyses are essential for understanding the molecular structure of 2-amino-4-hydroxybenzoic acid and its derivatives.
Chemical Reactions Analysis
The reactivity of aminobenzoic acids has been explored in various chemical reactions. For example, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids . This demonstrates the potential of 2-amino-4-hydroxybenzoic acid to participate in similar reactions to produce novel compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminobenzoic acid derivatives have been studied, including their melting points and the nature of their hydrogen bonding interactions . These properties are influenced by the molecular structure and the presence of functional groups, which would also be relevant for 2-amino-4-hydroxybenzoic acid. Understanding these properties is essential for predicting the behavior of this compound in various environments and applications.
Scientific Research Applications
Synthesis and Antithrombotic Activities
A study by Brel et al. (2021) explored the synthesis of new derivatives of hydroxybenzoic acids with taurine, including 2-Amino-4-hydroxybenzoic acid. This research highlighted the potential of these compounds in maintaining antiplatelet or antithrombotic properties. The synthesized compounds showed promising results in both in vitro and in vivo studies, suggesting their effectiveness in antithrombotic therapy (Brel et al., 2021).
Versatile Intermediate for Bioproducts
Wang et al. (2018) reviewed the use of 4-Hydroxybenzoic acid, a structurally similar compound to 2-Amino-4-hydroxybenzoic acid, as an intermediate for several value-added bioproducts. The study emphasized its biotechnological applications in various sectors, including food and cosmetics. This implies the potential of 2-Amino-4-hydroxybenzoic acid in similar applications, given its structural resemblance (Wang et al., 2018).
Oxidative Coupling in Chemical Synthesis
Shimizu et al. (2009) discussed the oxidative coupling of 2-Amino-4-hydroxybenzoic acid with internal alkynes, catalyzed by a rhodium/copper catalyst system. This method produces 8-substituted isocoumarin derivatives, some exhibiting solid-state fluorescence, demonstrating its application in chemical synthesis (Shimizu et al., 2009).
Application in Analytical Chemistry
Mehra and Pelletier (1990) evaluated 4-Amino-2-hydroxybenzoic acid as an eluent for the indirect photometric determination of uncommon anions. This study indicated its efficacy in analytical chemistry, particularly in ion chromatography for separation and quantification of anions (Mehra & Pelletier, 1990).
Enzymatic Research
Orii et al. (2004) focused on the role of 2-Amino-4-hydroxybenzoic acid in the metabolic pathway of Bordetella sp. strain 10d. Their research provided insights into the enzymatic reactions involving this compound, offering a deeper understanding of its biochemical significance (Orii et al., 2004).
Future Directions
properties
IUPAC Name |
2-amino-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPELYVFAULJYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457862 | |
Record name | 2-amino-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxybenzoic acid | |
CAS RN |
38160-63-3 | |
Record name | 2-amino-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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